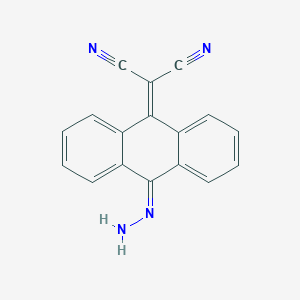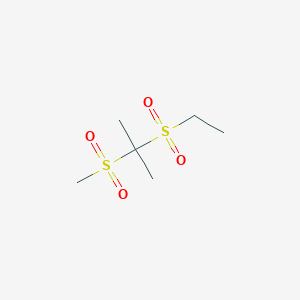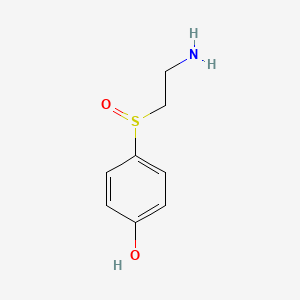
Ethanediimidoyl dichloride, bis(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanediimidoyl dichloride, bis(2-methylphenyl)- is a chemical compound with the molecular formula C16H14Cl2N2 It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Preparation Methods
The synthesis of ethanediimidoyl dichloride, bis(2-methylphenyl)- typically involves the reaction of 2-methylphenylamine with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of 2-methylphenylamine with phosgene: This step involves the formation of an intermediate isocyanate.
Formation of ethanediimidoyl dichloride: The intermediate isocyanate reacts further to form ethanediimidoyl dichloride, bis(2-methylphenyl)-.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethanediimidoyl dichloride, bis(2-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of corresponding amines and other products.
Common reagents used in these reactions include bases, acids, and reducing or oxidizing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Ethanediimidoyl dichloride, bis(2-methylphenyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidoyl chloride derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique reactivity and properties.
Mechanism of Action
The mechanism of action of ethanediimidoyl dichloride, bis(2-methylphenyl)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
Ethanediimidoyl dichloride, bis(2-methylphenyl)- can be compared with other similar compounds, such as:
Ethanediimidoyl dichloride, bis(4-methylphenyl)-: This compound has a similar structure but with methyl groups at different positions, leading to variations in reactivity and applications.
Ethanediimidoyl dichloride, bis(3-methylphenyl)-: Another similar compound with methyl groups at different positions, affecting its chemical behavior.
Properties
CAS No. |
135850-46-3 |
|---|---|
Molecular Formula |
C16H14Cl2N2 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
N,N'-bis(2-methylphenyl)ethanediimidoyl dichloride |
InChI |
InChI=1S/C16H14Cl2N2/c1-11-7-3-5-9-13(11)19-15(17)16(18)20-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChI Key |
AULSXHBWNLGJSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C(C(=NC2=CC=CC=C2C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


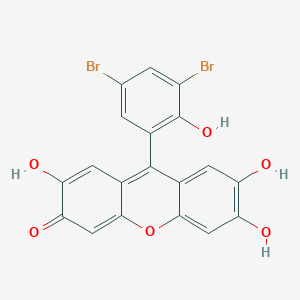
![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)
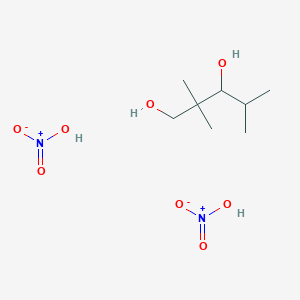
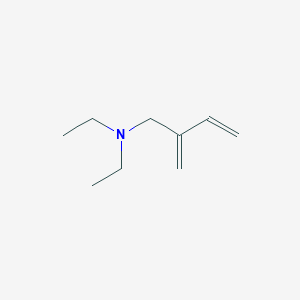
![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)
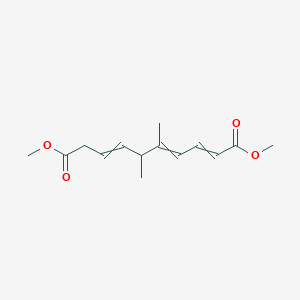
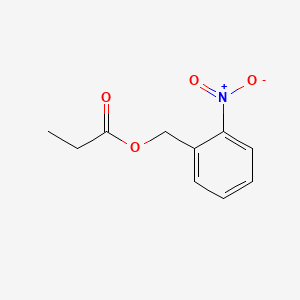

![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
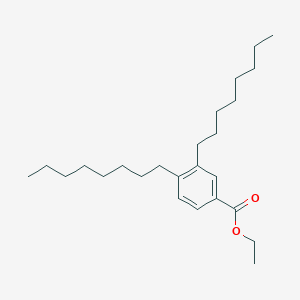
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
